molecular formula C22H28N2O6S2 B12789773 2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) CAS No. 78010-26-1

2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide)

Cat. No.: B12789773
CAS No.: 78010-26-1
M. Wt: 480.6 g/mol
InChI Key: SPFCWIAACJIFIK-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is a chemical compound with the molecular formula C22H28N2O6S2 It is known for its unique structure, which includes two benzamide groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide compounds. One common method is the reaction of N-(2,2-dimethoxyethyl)benzamide with a disulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The benzamide groups can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting disulfide bonds in proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) involves its ability to interact with disulfide bonds in proteins and other biomolecules. The disulfide bond in the compound can undergo redox reactions, allowing it to form or break disulfide bonds in target molecules. This property makes it useful as a biochemical probe and in the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(benzamide): Similar structure but lacks the dimethoxyethyl groups.

    2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of dimethoxyethyl groups.

    2,2’-Dithiobis(benzothiazole): Contains benzothiazole rings instead of benzamide groups.

Uniqueness

2,2’-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is unique due to the presence of the dimethoxyethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility and ability to penetrate biological membranes, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

78010-26-1

Molecular Formula

C22H28N2O6S2

Molecular Weight

480.6 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-2-[[2-(2,2-dimethoxyethylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C22H28N2O6S2/c1-27-19(28-2)13-23-21(25)15-9-5-7-11-17(15)31-32-18-12-8-6-10-16(18)22(26)24-14-20(29-3)30-4/h5-12,19-20H,13-14H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

SPFCWIAACJIFIK-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(OC)OC)OC

Origin of Product

United States

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